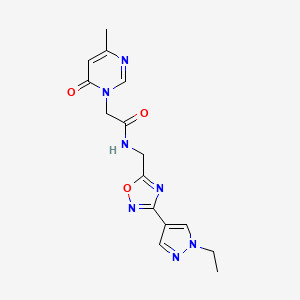

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Descripción general

Descripción

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic molecule with a variety of potential applications in the fields of chemistry, biology, medicine, and industry. This compound features multiple heterocyclic structures and functional groups, which contribute to its reactivity and utility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Initial Formation of Precursors

The synthesis begins with the preparation of individual precursors like 1-ethyl-1H-pyrazole and 4-methyl-6-oxopyrimidine. These intermediates are synthesized through standard organic reactions such as alkylation and condensation reactions.

Formation of 1,2,4-Oxadiazole

The 1,2,4-oxadiazole ring is formed through a cyclization reaction involving appropriate hydrazides and carboxylic acids, under dehydrating conditions typically facilitated by agents like polyphosphoric acid.

Assembly of the Compound

The final compound is constructed by reacting the 1-ethyl-1H-pyrazole and 1,2,4-oxadiazole intermediates with 4-methyl-6-oxopyrimidin-1(6H)-yl acetamide. This step often requires specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Scaling up to industrial production would involve optimizing the reaction conditions for larger batches, often employing continuous flow reactors to ensure consistent quality and to minimize waste. Safety protocols and quality controls are critical in this setting to handle the reactive intermediates and to maintain the integrity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The oxadiazole and pyrimidinone rings are susceptible to nucleophilic substitution due to electron-deficient heterocyclic systems.

Key Findings :

-

The oxadiazole ring undergoes S-alkylation under basic conditions, as demonstrated in analogous 1,3,4-oxadiazole systems .

-

Pyrimidinone derivatives react with nucleophiles (e.g., amines, thiols) at the electron-deficient C2 position under acidic or thermal conditions .

Hydrolysis of the Acetamide Group

The acetamide linker is prone to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Key Findings :

-

Hydrolysis rates depend on steric hindrance around the acetamide group. Electron-withdrawing substituents on the pyrimidinone ring accelerate the reaction .

Oxidation and Reduction Reactions

Functional groups such as the pyrimidinone carbonyl and pyrazole rings may undergo redox transformations.

Key Findings :

-

Pyrimidinone reduction generates partially saturated rings, altering hydrogen-bonding capacity .

-

Pyrazole oxidation is highly dependent on substituent electronic effects; electron-rich rings oxidize more readily .

Alkylation and Acylation Reactions

The secondary amine in the acetamide group and pyrazole nitrogen can undergo alkylation/acylation.

Key Findings :

-

Alkylation at the pyrazole nitrogen is sterically hindered by the ethyl group but feasible with small alkylating agents .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring may participate in [3+2] cycloadditions or ring-opening under harsh conditions.

Key Findings :

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds containing pyrazole and oxadiazole structures have a wide range of biological activities. The following sections summarize key findings related to the applications of this compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- The compound demonstrates cytotoxic effects against various cancer cell lines, including pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2) cells .

- A recent study showed that derivatives of 1,2,4-oxadiazoles selectively inhibit carbonic anhydrases (hCA IX and XII), which are often overexpressed in tumors, suggesting a potential role in cancer therapy .

Antimicrobial Properties

Research has shown that compounds with oxadiazole scaffolds exhibit antimicrobial activities:

- Specific derivatives have been tested against bacterial strains and have shown promising results in inhibiting growth, indicating potential as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles have been well-documented:

- Compounds similar to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide have demonstrated the ability to reduce inflammation in various models .

Therapeutic Applications

Given its diverse biological activities, this compound may have several therapeutic applications:

Cancer Treatment

The anticancer properties suggest that this compound could be developed into a therapeutic agent for treating specific types of cancer, particularly those resistant to conventional therapies.

Antimicrobial Treatments

With its demonstrated antimicrobial activity, the compound could be formulated into new antibiotics or antifungal agents to combat resistant strains of bacteria.

Anti-inflammatory Drugs

The anti-inflammatory effects open avenues for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, where it can either inhibit or activate certain pathways. The presence of the pyrazole and oxadiazole rings plays a critical role in its affinity for these targets, and the acetamide moiety can further stabilize the compound-target interaction through hydrogen bonding and van der Waals forces.

Comparación Con Compuestos Similares

Similar Compounds

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-chloro-6-oxopyrimidin-1(6H)-yl)acetamide

Uniqueness

This compound's uniqueness lies in its specific combination of heterocyclic rings and functional groups, providing a unique reactivity profile and biological activity compared to its analogs

So there you go—a deep dive into a complex molecule! What do you think?

Actividad Biológica

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyrazole moiety : Known for its diverse biological activities.

- Oxadiazole ring : Associated with anti-cancer properties.

- Pyrimidine derivative : Often linked to various therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Inhibition of Tyrosine Kinases : Similar compounds have shown effectiveness in inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer proliferation pathways .

- Antioxidant Activity : The presence of the pyrazole and oxadiazole rings may confer antioxidant properties, potentially protecting cells from oxidative stress.

- Modulation of Enzyme Activity : The compound may influence the activity of enzymes involved in metabolic processes or signal transduction pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 5a | HePG-2 | 35.58 | |

| Compound 10c | HCT-116 | 5.55 | |

| Compound 17a | MCF-7 | 0.65 | |

| Compound 16a | SK-MEL-2 | 0.089 |

These findings indicate that the compound may exhibit strong anticancer properties, particularly through its interaction with cancer cell signaling pathways.

Anti-inflammatory and Antimicrobial Activities

In addition to anticancer effects, derivatives of oxadiazoles and pyrazoles have been reported to possess anti-inflammatory and antimicrobial properties. This broad spectrum of activity makes them candidates for further development in therapeutic applications .

Case Studies and Research Insights

Several studies have focused on the synthesis and biological evaluation of similar compounds:

- Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives and assessed their biological activities, revealing that modifications in substituents significantly influenced their potency against cancer cell lines .

- Structure–Activity Relationship (SAR) : Research has established that the presence and position of functional groups on the pyrazole and oxadiazole rings are critical for enhancing biological activity. For example, electron-withdrawing groups have been shown to improve anticancer efficacy .

- Clinical Implications : The potential use of such compounds as therapeutic agents highlights the importance of ongoing research into their mechanisms and effects on human health.

Propiedades

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O3/c1-3-22-7-11(5-18-22)15-19-13(25-20-15)6-16-12(23)8-21-9-17-10(2)4-14(21)24/h4-5,7,9H,3,6,8H2,1-2H3,(H,16,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSHMGVWOJLJIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CN3C=NC(=CC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.